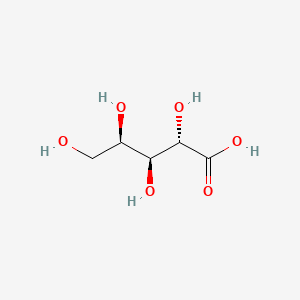![molecular formula C57H54O9Pd2 B3426453 Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium CAS No. 52552-56-4](/img/structure/B3426453.png)
Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium
Vue d'ensemble
Description
Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium is a fascinating organometallic compound featuring palladium, a transition metal known for its versatile applications in catalysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium typically involves the coordination of the bis(4-methoxyphenyl)-1,4-pentadien-3-one ligand with palladium(II) salts. The process requires specific reaction conditions, such as:
Solvents: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is often carried out at room temperature.
Reaction Time: Typically ranges from a few hours to overnight, depending on the desired yield.
Industrial Production Methods: For industrial production, the process is scaled up with careful monitoring of reaction parameters to ensure consistent quality and yield. The use of automated systems and reactors can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged with other chemical species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature control to avoid decomposition.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Ligand exchange under inert atmosphere using dry solvents.
Major Products:
Oxidation: Formation of palladium(IV) complexes.
Reduction: Palladium(0) complexes or nanoparticles.
Substitution: New organometallic complexes with varied ligands.
Applications De Recherche Scientifique
Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium is widely studied for its applications in:
Chemistry: Catalysis in organic synthesis, including cross-coupling reactions and C-H activation.
Biology: Potential use in medicinal chemistry for drug development, due to its ability to interact with biological molecules.
Medicine: Investigated for anticancer properties, given its ability to form complexes with DNA.
Industry: Used in material science for the development of advanced materials and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
Coordination with Organic Molecules: Enabling catalytic processes.
Interaction with Biological Macromolecules: Potential binding with DNA or proteins, influencing biological activity.
Comparaison Avec Des Composés Similaires
Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium stands out due to its unique ligand framework and palladium coordination. Similar compounds include:
Palladium(II) acetate: Commonly used in catalysis.
Palladium(0) complexes: Known for their applications in cross-coupling reactions.
Other organopalladium compounds: With different ligands offering varied reactivity and applications.
This compound's distinct ligand arrangement and resulting chemical properties make it a valuable tool in both research and industrial applications, highlighting its uniqueness among palladium complexes.
Propriétés
InChI |
InChI=1S/3C19H18O3.2Pd/c3*1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16;;/h3*3-14H,1-2H3;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMOHYILJJXYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[CH][CH]C(=O)[CH][CH]C2=CC=C(C=C2)OC.COC1=CC=C(C=C1)[CH][CH]C(=O)[CH][CH]C2=CC=C(C=C2)OC.COC1=CC=C(C=C1)[CH][CH]C(=O)[CH][CH]C2=CC=C(C=C2)OC.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54O9Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1095.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3426444.png)





